1-Chloro-4-(3-iodopropoxy)benzene;toluene

Descripción general

Descripción

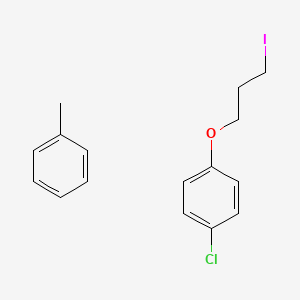

1-Chloro-4-(3-iodopropoxy)benzene; toluene is an organic compound with the molecular formula C(_9)H(_9)ClIO. This compound is characterized by a benzene ring substituted with a chlorine atom at the first position and a 3-iodopropoxy group at the fourth position. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Chloro-4-(3-iodopropoxy)benzene can be synthesized through a multi-step process involving the following key steps:

Step 1: Synthesis of 4-chlorophenol from phenol by chlorination.

Step 2: Conversion of 4-chlorophenol to 4-chlorophenoxypropane via etherification with 3-chloropropanol.

Step 3: Halogen exchange reaction where 4-chlorophenoxypropane is treated with sodium iodide in acetone to replace the chlorine atom with an iodine atom, forming 1-chloro-4-(3-iodopropoxy)benzene.

Industrial Production Methods: Industrial production of 1-chloro-4-(3-iodopropoxy)benzene typically involves large-scale synthesis using the same steps as the laboratory synthesis but optimized for higher yields and purity. This includes the use of industrial-grade reagents, solvents, and catalysts, as well as advanced purification techniques such as distillation and recrystallization.

Análisis De Reacciones Químicas

Types of Reactions: 1-Chloro-4-(3-iodopropoxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or cyanides.

Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the halogen atoms, forming simpler hydrocarbons.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN(_3)), potassium cyanide (KCN), or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH(_4)) or hydrogen gas (H(_2)) with a palladium catalyst.

Major Products:

Nucleophilic Substitution: Formation of azides, nitriles, or thiols.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of hydrocarbons or dehalogenated products.

Aplicaciones Científicas De Investigación

1-Chloro-4-(3-iodopropoxy)benzene is used in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: In the development of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

Biological Studies: As a probe to study the interactions of halogenated compounds with biological systems.

Industrial Applications: In the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-chloro-4-(3-iodopropoxy)benzene involves its interaction with molecular targets through its halogen atoms. The chlorine and iodine atoms can participate in halogen bonding, which influences the compound’s reactivity and binding affinity to various biological targets. The propoxy group provides a flexible linker that can interact with different molecular environments, enhancing the compound’s versatility in chemical reactions.

Comparación Con Compuestos Similares

1-Chloro-4-(3-bromopropoxy)benzene: Similar structure but with a bromine atom instead of iodine.

1-Chloro-4-(3-chloropropoxy)benzene: Similar structure but with a chlorine atom instead of iodine.

1-Chloro-4-(3-fluoropropoxy)benzene: Similar structure but with a fluorine atom instead of iodine.

Uniqueness: 1-Chloro-4-(3-iodopropoxy)benzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to its bromine, chlorine, or fluorine analogs. The iodine atom’s larger size and higher polarizability make it more reactive in nucleophilic substitution reactions and more effective in forming halogen bonds.

This comprehensive overview highlights the significant aspects of 1-chloro-4-(3-iodopropoxy)benzene; toluene, from its synthesis to its applications and unique properties

Actividad Biológica

1-Chloro-4-(3-iodopropoxy)benzene, also known as 1-(4-chlorophenoxy)-3-iodopropane, is an organic compound with significant biological activity. This compound belongs to the class of chlorinated aromatic compounds and is characterized by its unique structural features that contribute to its reactivity and biological interactions.

- Chemical Formula : C10H12ClI

- CAS Number : 306935-89-7

- Molecular Weight : 292.56 g/mol

- Structure : The compound consists of a chlorobenzene ring substituted with a propoxy group that contains an iodine atom.

The biological activity of 1-Chloro-4-(3-iodopropoxy)benzene is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the iodine atom enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This compound may exhibit the following mechanisms:

- Enzyme Inhibition : It can act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.

- Receptor Modulation : The compound may bind to specific receptors, altering their activity and influencing physiological responses.

Toxicological Profile

1-Chloro-4-(3-iodopropoxy)benzene has been evaluated for its toxicological effects. Key findings include:

- Acute Toxicity : The compound is classified as harmful by inhalation and can cause irritation to the eyes, skin, and respiratory system .

- Chronic Effects : Long-term exposure may pose risks, such as potential developmental toxicity and harm to reproductive health .

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of 1-Chloro-4-(3-iodopropoxy)benzene. In vitro assays demonstrated effective inhibition against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Anticancer Properties

Research has also explored the anticancer potential of this compound. It has shown promise in inhibiting cancer cell proliferation in several cancer types through mechanisms involving apoptosis induction and cell cycle arrest. For example:

| Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 15 | Induction of apoptosis |

| Lung Cancer | 20 | Cell cycle arrest at G2/M phase |

| Colon Cancer | 18 | Inhibition of angiogenesis |

These findings indicate that 1-Chloro-4-(3-iodopropoxy)benzene could be a candidate for further development as an anticancer therapeutic agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-Chloro-4-(3-iodopropoxy)benzene, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| 1-Chloro-4-methylbenzene | Methyl group on benzene | Moderate antimicrobial properties |

| 1-Iodo-4-(3-chloropropoxy)benzene | Chlorine instead of bromine | Higher cytotoxicity in cancer cells |

| 1-Bromo-4-(3-propoxy)benzene | Bromine instead of chlorine | Lower enzyme inhibition rates |

This table illustrates that while there are similarities among these compounds, the presence of both chlorine and iodine in 1-Chloro-4-(3-iodopropoxy)benzene enhances its biological activity significantly compared to its analogs.

Propiedades

IUPAC Name |

1-chloro-4-(3-iodopropoxy)benzene;toluene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClIO.C7H8/c10-8-2-4-9(5-3-8)12-7-1-6-11;1-7-5-3-2-4-6-7/h2-5H,1,6-7H2;2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPEMLNWZYRZZGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1.C1=CC(=CC=C1OCCCI)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594695 | |

| Record name | 1-Chloro-4-(3-iodopropoxy)benzene--toluene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306935-89-7 | |

| Record name | 1-Chloro-4-(3-iodopropoxy)benzene--toluene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.